molecular formula C27H19NO4S B2689693 N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide CAS No. 860527-62-4

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2689693
CAS No.: 860527-62-4
M. Wt: 453.51
InChI Key: UFPYUWMIUWADCJ-UHFFFAOYSA-N
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Description

N-Benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a sulfonamide group at the 2-position of the anthraquinone core, with benzyl and phenyl substituents on the nitrogen atom.

Properties

IUPAC Name

N-benzyl-9,10-dioxo-N-phenylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYUWMIUWADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with benzylamine and aniline. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives, including N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide, as inhibitors of the SARS-CoV-2 3CL protease. This enzyme is crucial for viral replication, making it a prime target for antiviral drug development. The compound exhibited promising inhibitory activity with IC50 values indicating effective dosage levels for therapeutic use .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that various derivatives of 9,10-dioxo anthracene compounds demonstrate significant antibacterial and antifungal activities. These studies typically compare the efficacy of the compounds against standard antibiotics, showcasing their potential in treating infections caused by resistant strains of bacteria and fungi .

Materials Science

Fluorescent Dyes
this compound can function as a fluorescent dye due to its anthraquinone structure. This property is exploited in various applications including biological imaging and sensing technologies. The compound's ability to act as a fluorophore allows for visualization in cellular studies and could enhance the sensitivity of detection methods in biochemical assays .

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its sulfonamide group can participate in various chemical reactions, enabling the synthesis of more complex molecules with potential pharmaceutical applications. Researchers utilize this compound to create novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Case Study: Antiviral Efficacy

A study focused on the structure-activity relationship (SAR) of 9,10-dihydrophenanthrene derivatives demonstrated that modifications at specific positions on the anthracene ring significantly influenced their inhibitory potency against SARS-CoV-2. The findings suggested that larger substituents at certain positions enhanced binding affinity to the target enzyme .

Case Study: Antimicrobial Activity

In another investigation, various synthesized anthracene derivatives were tested against a range of bacterial and fungal strains. The results indicated that certain modifications to the N-benzyl group increased antimicrobial efficacy significantly compared to standard treatments like tetracycline and nystatin .

Summary Table: Applications and Properties

Application AreaKey FindingsReferences
Medicinal ChemistryEffective SARS-CoV-2 protease inhibitors
Antimicrobial PropertiesSignificant activity against resistant strains
Materials ScienceUtilized as fluorescent dyes for imaging
Chemical SynthesisActs as a versatile building block

Mechanism of Action

The mechanism of action of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The anthracene moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

Table 1: Key Structural Features of Analogous Anthraquinone Derivatives
Compound Name Substituents on Sulfonamide Nitrogen Anthraquinone Position Key Functional Groups
Target Compound Benzyl, Phenyl 2-Sulfonamide Sulfonamide, Benzyl, Phenyl
N,N-Dimethyl-9,10-dioxo-2-sulfonamide Methyl, Methyl 2-Sulfonamide Sulfonamide, Dimethyl
N,N′-Diphenyl-2,7-disulfonamide Phenyl (two groups) 2,7-Disulfonamide Disulfonamide, Phenyl
9,10-Dioxo-N-phenyl-2-sulfonamide Phenyl 2-Sulfonamide Sulfonamide, Phenyl
N-(9,10-Dioxo-1-yl)-2-methylbenzamide 1-Benzamide Benzamide, Methyl

Key Observations :

  • Disulfonamide derivatives (e.g., N,N′-diphenyl-2,7-disulfonamide) exhibit enhanced hydrogen-bonding capacity due to dual sulfonamide groups, which stabilize crystal structures and enable applications as fluorescent sensors .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) Molecular Formula HRMS (m/z) [M+H]+ Key Spectral Features (NMR, IR)
Target Compound Not reported C27H18N2O4S Anticipated aromatic H (δ 7.2–8.5 ppm)
N,N-Dimethyl-2-sulfonamide C16H13NO4S 315.3437 Methyl groups (δ 2.8–3.1 ppm)
N,N′-Diphenyl-2,7-disulfonamide C26H18N2O6S2 518.54 Two sulfonamide NH (δ 10.2–10.5 ppm)
N-(9,10-Dioxo-1-yl)-2-methylbenzamide C22H15NO3 366.1124 Amide C=O (IR: ~1650 cm⁻¹)

Insights :

  • Disulfonamides (e.g., ) exhibit higher molecular weights and distinct hydrogen-bonding patterns in NMR/IR spectra due to dual sulfonamide groups.
  • Methyl-substituted analogs (e.g., ) show simplified NMR spectra compared to bulkier benzyl/phenyl derivatives.

Biological Activity

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that combines anthracene and sulfonamide functionalities. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C23H19N2O4S
  • CAS Number : 860527-62-4
  • Functional Groups : Anthracene dione and sulfonamide moieties.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The anthracene moiety may engage in π-π interactions with aromatic residues in proteins, modulating their functions.

Biological Activities

  • Anticancer Properties
    • Studies have indicated that derivatives of anthracene compounds exhibit significant anticancer activity. For instance, a library of compounds including sulfonamides was evaluated against pancreatic cancer cell lines, revealing sub-micromolar potency in some derivatives .
    • The mechanism often involves the inhibition of specific protein interactions crucial for cancer cell survival, such as the S100A2-p53 interaction.
  • Enzyme Inhibition
    • The compound has been investigated for its potential as an enzyme inhibitor. Research on similar anthracene derivatives has shown promising results against various enzymes relevant to disease pathways, including xanthine oxidase and proteases involved in viral replication .
  • Fluorescent Probes
    • Due to its structural properties, this compound may serve as a fluorescent probe in biochemical assays. This application is particularly relevant in studying enzyme kinetics and protein interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains both benzyl and phenyl groupsPotential anticancer and enzyme inhibition
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideLacks phenyl groupSimilar but possibly reduced binding affinity
N-phenyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideLacks benzyl groupSimilar properties but less versatile

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition
    • A study on 9,10-dihydrophenanthrene derivatives revealed that structural modifications could lead to effective inhibitors of SARS-CoV-2 3CL protease . While not directly tested on this compound, this highlights the potential for similar compounds to exhibit antiviral properties.
  • Cytotoxicity Assays
    • In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines at concentrations as low as 1 μM . The findings suggest that N-benzyl derivatives may also possess similar cytotoxic effects.
  • Metabolic Stability
    • Research indicates that modifications in the anthracene structure can enhance metabolic stability in biological systems, which is crucial for developing therapeutics . This aspect warrants further investigation for N-benzyl derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where sulfonyl chloride intermediates react with benzylamine derivatives. A typical procedure involves reacting anthraquinone disulfonyl chloride with substituted anilines in dry dichloroethane under nitrogen, followed by purification via recrystallization . Key parameters include stoichiometric control of triethylamine (as a base) and reaction time (8–12 hours at RT). Solvent choice (e.g., dichloromethane) influences crystal quality for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., S–N = 1.63 Å), torsion angles, and hydrogen-bonding networks (N–H···O, C–H···O) that stabilize the layered crystal structure .
  • NMR/IR spectroscopy : Confirms sulfonamide formation (N–H stretch at ~3300 cm⁻¹ in IR) and aromatic substitution patterns (1H NMR: δ 7.2–8.3 ppm for anthraquinone protons) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 518.54 for related disulfonamides) .

Q. How does the anthraquinone core influence the compound’s photophysical properties?

  • Methodology : Anthraquinone acts as a fluorophore, enabling applications in fluorescent sensing. UV-vis spectroscopy (λmax ~450 nm) and fluorescence quenching assays quantify interactions with metal ions (e.g., Cu²⁺, Hg²⁺). The dihedral angle between anthraquinone and sulfonamide groups (~50–60°) affects conjugation and emission intensity .

Advanced Research Questions

Q. What computational approaches validate the electronic structure and reaction mechanisms of sulfonamide-anthraquinone derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 03W) model charge distribution and nucleophilic attack pathways. For example, softness/hardness indices predict regioselectivity in benzoylisothiocyanate reactions . Transition state analysis (HyperChem) confirms that aminoanthraquinone derivatives undergo charge-controlled nucleophilic addition .

Q. How do intermolecular forces (e.g., hydrogen bonding, π-stacking) dictate crystal packing and solubility?

  • Methodology : Crystal structure analysis (e.g., CCDC entries) reveals that N–H···O hydrogen bonds (2.8–3.0 Å) form 2D layers parallel to the bc-plane, while C–H···O interactions (3.2 Å) stabilize interlayer stacking . Solubility in polar aprotic solvents (e.g., DMF) correlates with sulfonamide hydrophilicity, whereas anthraquinone promotes aggregation in nonpolar media.

Q. How can contradictory synthetic yields from similar routes be systematically addressed?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvents (dichloroethane vs. THF), temperature (RT vs. 50°C), and stoichiometry to identify optimal conditions.
  • Byproduct analysis : LC-MS detects side products (e.g., hydrolyzed sulfonic acids) from moisture-sensitive steps .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps (e.g., sulfonyl chloride formation) .

Q. What strategies enhance the compound’s applicability in metal-ion sensing or catalysis?

  • Methodology :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzyl ring to modulate binding affinity for specific ions .
  • Coordination studies : Titration with metal salts (e.g., Zn²⁺) and Job’s plot analysis determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes) .
  • Theoretical modeling : TD-DFT predicts charge-transfer transitions upon metal binding, validated by fluorescence lifetime measurements .

Key Research Gaps

  • Limited data on in vivo toxicity and biomedical applications (e.g., anticancer activity).
  • Mechanistic studies on solvent effects in large-scale synthesis.

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